3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 866135-71-9 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is represented by the InChI Code: 1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis
3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid under normal conditions . It has a molecular weight of 211.06 .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines : The compound is integral in synthesizing various imidazo[1,2-a]pyridines. For instance, it has been used in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, with ionic liquids like 1-butyl-3-methylimidazolium bromide facilitating the process (Shaabani, Soleimani, & Maleki, 2006).
Antibacterial Activity : Derivatives of imidazo[1,2-a]pyridine, such as those incorporating pyridine, thiazole, or pyrazole motifs, synthesized using 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, have shown significant antibacterial potency against various bacteria (Althagafi & Abdel‐Latif, 2021).
Halogenation Reactions : The compound plays a crucial role in halogenation reactions. For example, halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, which are structurally related to 3-Bromo-6-methylimidazo[1,2-a]pyridine, shows varied pathways depending on the conditions, demonstrating the compound's utility in creating halogenated derivatives (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Catalytic Applications : The compound's derivatives have been used in catalytic reactions. For instance, palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, a process that enhances the synthesis of various derivatives, utilizes these compounds (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).
Synthesis of Novel Compounds : The compound is instrumental in synthesizing new chemical entities. An example includes the creation of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylates with significant anti-hepatitis B virus activity (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with the tuberculosis bacteria to inhibit its growth .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues affect the growth and replication of the tuberculosis bacteria .
Result of Action
It is known that imidazo[1,2-a]pyridine analogues have significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the exertion of its biochemical effects .
Properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUZGRZBHQDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674755 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-60-5 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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